1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Overview
Description
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
- This compound is noted for its importance in medicinal chemistry, particularly due to its rigid diamine structure. A novel synthesis method based on catalytic hydrogenation was developed for large-scale production, highlighting its significance in drug development and chemical research (Smaliy et al., 2011).
Aminomethylation Reactions
- Aminomethylation of substituted pyrroles, including this compound, leads to the formation of 2-aminomethylpyrroles. This process has applications in the synthesis of biologically active polymers and new indole derivatives, indicating its potential in creating novel compounds (Markova et al., 2017).
Building Blocks for Functionalized Crown Ethers
- The compound serves as a valuable building-block for the synthesis of functionalized crown ethers, which are important in host-guest chemistry and molecular recognition studies (Nawrozkij et al., 2014).
Molecular Diversity in Organic Synthesis
- It plays a role in the three-component reaction of α-amino acids, producing functionalized pyrrolopyrrolizines and pyrroloindolizines, demonstrating its versatility in organic synthesis (Chen et al., 2016).
Crystal Structure and Fluorescence Studies
- Research on disubstituted compounds involving similar structures showed interesting crystal structures and strong fluorescence, suggesting potential applications in material sciences and photophysics (Raghavaiah et al., 2016).
Anticancer Activity
- Certain derivatives have been evaluated for anticancer activity, suggesting its potential use in developing new anticancer drugs (Kumar et al., 2013).
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-pyrrol-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-8-11-4-3-7-15(9-11)12(16)10-14-5-1-2-6-14/h1-2,5-6,11H,3-4,7-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKQRWSKJAPXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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